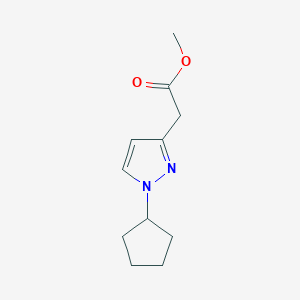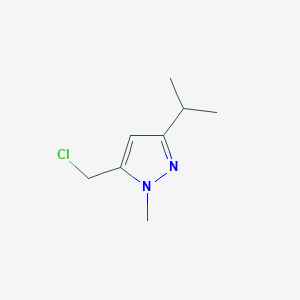![molecular formula C12H11F3N4 B15112564 4-Hydrazinyl-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B15112564.png)
4-Hydrazinyl-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-Methyl-2-(4-trifluoromethyl-phenyl)-pyrimidin-4-yl]-hydrazine: is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidine ring substituted with a hydrazine group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [6-Methyl-2-(4-trifluoromethyl-phenyl)-pyrimidin-4-yl]-hydrazine typically involves the reaction of 4-chloro-6-methyl-2-(4-trifluoromethyl-phenyl)pyrimidine with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets .
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs, particularly those targeting specific enzymes and receptors .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals .
作用機序
The mechanism of action of [6-Methyl-2-(4-trifluoromethyl-phenyl)-pyrimidin-4-yl]-hydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The hydrazine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity .
類似化合物との比較
2-Methyl-4-(4-trifluoromethyl)phenyl-5-thiazolyl: This compound shares the trifluoromethyl-phenyl group but has a thiazole ring instead of a pyrimidine ring.
Trifluoromethylpyridine: This compound contains a trifluoromethyl group attached to a pyridine ring, which imparts different chemical properties compared to the pyrimidine ring.
Uniqueness: The uniqueness of [6-Methyl-2-(4-trifluoromethyl-phenyl)-pyrimidin-4-yl]-hydrazine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the trifluoromethyl and hydrazine groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H11F3N4 |
|---|---|
分子量 |
268.24 g/mol |
IUPAC名 |
[6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C12H11F3N4/c1-7-6-10(19-16)18-11(17-7)8-2-4-9(5-3-8)12(13,14)15/h2-6H,16H2,1H3,(H,17,18,19) |
InChIキー |
FDFHCZXEXGVTAF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dichlorophenyl)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]prolinamide](/img/structure/B15112482.png)

![1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B15112506.png)
![5-[(biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole](/img/structure/B15112510.png)
![5-Methyl-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15112517.png)


![3-(2-methylphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15112536.png)
![6-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B15112546.png)
![2-(4-chlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15112550.png)
![7-(Benzylsulfanyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B15112553.png)
![3-Fluoro-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B15112561.png)
![4-[(Pyridin-2-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B15112562.png)
![N-[9-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15112572.png)
